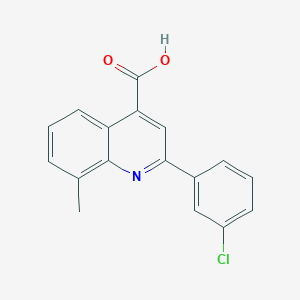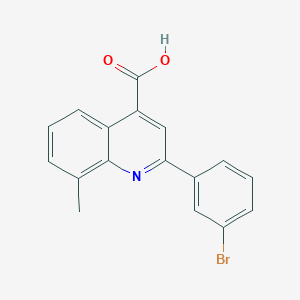![molecular formula C33H28F3N5OS2 B455493 [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B455493.png)
[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.
Attachment of the isopropylphenyl and thienyl groups: These steps may involve coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl groups.
Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts for Suzuki or Stille coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
The compound may have potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Other compounds in this class may have different substituents but share the core structure.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often have unique chemical and biological properties.
Uniqueness
The uniqueness of [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
分子式 |
C33H28F3N5OS2 |
|---|---|
分子量 |
631.7g/mol |
IUPAC名 |
[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[(7E)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C33H28F3N5OS2/c1-19(2)20-10-12-21(13-11-20)25-17-28(33(34,35)36)40-29(37-25)18-26(38-40)32(42)41-31(27-9-5-15-44-27)24-8-3-6-22(30(24)39-41)16-23-7-4-14-43-23/h4-5,7,9-19,24,31H,3,6,8H2,1-2H3/b22-16+ |
InChIキー |
IXUBZEIOAGFPNN-CJLVFECKSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=CS6)C5=N4)C7=CC=CS7 |
異性体SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCC/C(=C\C6=CC=CS6)/C5=N4)C7=CC=CS7 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=CS6)C5=N4)C7=CC=CS7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-{[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B455410.png)
![2-{[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455411.png)
![5-(2,4-dichlorophenyl)-1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455413.png)
![(2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455415.png)
![2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B455417.png)
![ethyl 2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455418.png)

![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455422.png)
![N-butyl-2-[(5-methyl-3-isoxazolyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455423.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455425.png)
![2-[(5-chlorothiophen-2-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B455428.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B455430.png)
![(2E)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455431.png)

